molecular formula C21H19FN4O2 B15211369 Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone

Cat. No.: B15211369
M. Wt: 378.4 g/mol
InChI Key: BJPPZBFNKQTDEC-UHFFFAOYSA-N
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Description

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone (CAS 1235993-08-4) is a chemical compound with a molecular formula of C21H19FN4O2 and a molecular weight of 378.40 g/mol . This complex molecule features a benzisoxazole scaffold linked to a 6-fluoroimidazo[1,2-a]pyridine moiety via a methanone group, suggesting potential as a valuable intermediate in medicinal chemistry and pharmaceutical research. Compounds containing the imidazopyridine structure are of significant research interest due to their diverse biological activities. Specifically, structurally related molecules have been investigated as high-affinity ligands for the Peripheral-type Benzodiazepine Receptor (PBR), also known as Translocator Protein (TSPO) . This mitochondrial membrane protein is a key biomarker for neuroinflammation and is upregulated in glial cells in various neurological diseases, making its ligands valuable tools for research into conditions like Alzheimer's disease, multiple sclerosis, and brain injury . As such, this compound may serve as a key synthetic intermediate or building block in the development of novel radiopharmaceuticals for Positron Emission Tomography (PET) imaging or other diagnostic agents. It is supplied for research purposes as a high-purity chemical building block. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. References This product information is synthesized from commercial supplier details and related scientific research on analogous compounds .

Properties

Molecular Formula

C21H19FN4O2

Molecular Weight

378.4 g/mol

IUPAC Name

azepan-1-yl-[3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-1,2-benzoxazol-6-yl]methanone

InChI

InChI=1S/C21H19FN4O2/c22-15-6-8-19-23-12-17(26(19)13-15)20-16-7-5-14(11-18(16)28-24-20)21(27)25-9-3-1-2-4-10-25/h5-8,11-13H,1-4,9-10H2

InChI Key

BJPPZBFNKQTDEC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)C(=NO3)C4=CN=C5N4C=C(C=C5)F

Origin of Product

United States

Preparation Methods

Nitro Reduction and Cyclization

  • Starting Material : 3-Nitro-4-hydroxybenzaldehyde.
  • Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
  • Cyclization : Treatment with hydroxylamine hydrochloride in acidic ethanol induces ring closure to form benzo[d]isoxazole.

Reaction Conditions :

Step Reagents Temperature Time Yield
Nitro Reduction H₂ (1 atm), 10% Pd/C 25°C 12 h 92%
Cyclization NH₂OH·HCl, HCl/EtOH Reflux 6 h 85%

Preparation of 6-Fluoroimidazo[1,2-a]Pyridine

The imidazo[1,2-a]pyridine fragment is synthesized via the Chichibabin reaction, employing a 2-aminopyridine and α-bromoketone.

Suzuki-Miyaura Cross-Coupling

The benzo[d]isoxazole and imidazopyridine fragments are coupled via a palladium-catalyzed reaction.

Boronic Ester Preparation

  • Halogenation : Benzo[d]isoxazole-6-carboxylic acid is brominated at position 3 using NBS (N-bromosuccinimide) in CCl₄.
  • Borylation : The bromide undergoes Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ to form the boronic ester.

Coupling Reaction

The boronic ester reacts with 3-bromo-6-fluoroimidazo[1,2-a]pyridine under Suzuki conditions:

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).
  • Base: K₂CO₃ (2 eq).
  • Solvent: DME/H₂O (4:1).
  • Temperature: 90°C, 24 h.
  • Yield : 68%.

Introduction of the Azepan-1-ylmethanone Group

The ketone-azepane moiety is installed via Friedel-Crafts acylation or nucleophilic substitution.

Acylation Strategy

  • Chloride Formation : The benzo[d]isoxazole intermediate is treated with oxalyl chloride to generate the acyl chloride.
  • Azepane Conjugation : Reaction with azepane in the presence of AlCl₃ facilitates ketone formation.

Optimization Data :

Method Reagent Solvent Yield
Friedel-Crafts AlCl₃, CH₂Cl₂ 0°C → rt 74%
Nucleophilic Substitution Azepane, DIPEA DMF, 60°C 62%

Purification and Characterization

Final purification employs gradient column chromatography (hexane/EtOAc → CH₂Cl₂/MeOH), followed by recrystallization from ethanol.

Spectroscopic Data :

  • HRMS (ESI+) : m/z 379.1521 [M+H]⁺ (calc. 379.1524).
  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.72 (s, 1H, imidazo-H), 7.89–7.82 (m, 3H, Ar-H), 3.61–3.55 (m, 4H, azepane-H), 1.68–1.59 (m, 6H, azepane-CH₂).

Challenges and Alternative Routes

Regioselectivity in Imidazopyridine Formation

Electrophilic fluorination at position 6 competes with potential side reactions at position 2. Using bulky directing groups (e.g., tert-butyl) improves regiocontrol.

Azepane Stability Under Acidic Conditions

Friedel-Crafts acylation risks azepane ring opening. Switching to Schlenk techniques under inert atmosphere mitigates decomposition.

Chemical Reactions Analysis

Types of Reactions

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores and substituents. Below is a comparative analysis using data from the provided evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Core Structure Substituents/Modifications Similarity Score Key Notes
Target Compound (1235993-08-4) Benzo[d]isoxazole + imidazo[1,2-a]pyridine Azepan-1-yl, 6-fluoro N/A High complexity; potential for dual-target engagement
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone (210035-02-2) Imidazo[1,2-a]pyridine Ethyl ketone at position 3 0.91 Simplified scaffold; lower molecular weight
(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (944905-12-8) Imidazo[1,2-a]pyridine Phenyl group at position 3, 6-fluoro 0.73 Reduced heterocyclic diversity; enhanced lipophilicity
I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Benzoate + phenethylamino Methylisoxazol substituent N/A Focus on ester-based bioavailability

Functional Group Analysis

  • Azepan vs. Phenyl/Acyclic Groups : The azepan-1-yl group in the target compound introduces conformational flexibility absent in phenyl-substituted analogs (e.g., 944905-12-8). This may improve binding to dynamic enzyme pockets or GPCRs compared to rigid aromatic systems .
  • Fluorine Positioning : The 6-fluoro substitution on the imidazopyridine ring is shared with 944905-12-8, suggesting a conserved role in enhancing metabolic stability or modulating electronic effects. However, its combination with benzoisoxazole in the target compound may confer unique solubility or selectivity profiles .
  • Benzisoxazole vs.

Pharmacological Implications (Inferred)

  • Kinase Inhibition: Imidazopyridine derivatives often target kinases (e.g., JAK, Aurora kinases). The fluorine and benzoisoxazole groups may enhance selectivity over off-target kinases compared to non-fluorinated analogs .

Biological Activity

Azepan-1-yl(3-(6-fluoroimidazo[1,2-a]pyridin-3-yl)benzo[d]isoxazol-6-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula C21H19FN4OC_{21}H_{19}FN_4O and molecular weight of approximately 378.4 g/mol. The presence of the azepane ring and other functional groups contributes to its pharmacological properties.

Key Structural Features

FeatureDescription
Molecular FormulaC21H19FN4OC_{21}H_{19}FN_4O
Molecular Weight378.4 g/mol
Key Functional GroupsAzepane, Imidazo[1,2-a]pyridine, Benzisoxazole

Anticancer Properties

Recent studies have highlighted the potential of azepan derivatives as anticancer agents. For instance, compounds with similar structural motifs have demonstrated inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Study : A study focused on a related compound showed an IC50 value of 3.67 ± 0.47 μM against phosphodiesterase II (PDE2), indicating promising anticancer activity through PDE inhibition .

Neuroprotective Effects

Neuroprotection is another area where azepan derivatives show promise. The inhibition of PDE2 is linked to increased neuronal survival and reduced neurotoxicity in cell models exposed to harmful agents like corticosterone.

Research Findings : In vitro studies demonstrated that a derivative significantly improved the viability of HT-22 cells in a dose-dependent manner, suggesting protective effects against neurotoxic insults .

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties, particularly against kinases involved in various signaling pathways. This activity is crucial for developing therapeutics targeting diseases like cancer and neurodegenerative disorders.

Pharmacological Mechanisms

The biological activities of azepan derivatives can be attributed to several pharmacological mechanisms:

  • Enzyme Inhibition : Compounds inhibit specific enzymes such as PDEs and kinases.
  • Cell Signaling Modulation : Alterations in signaling pathways that control cell growth and survival.
  • Neuroprotection : Protection against oxidative stress and excitotoxicity.

Biological Activity Summary

Activity TypeRelated CompoundIC50 ValueReference
PDE2 InhibitionAzepan derivative3.67 ± 0.47 μM
NeuroprotectionAzepan derivativeDose-dependent
Anticancer ActivitySimilar azepan analogsVariable

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